2-Cyclopropylamino-3-methyl-butan-1-ol
Description
2-Cyclopropylamino-3-methyl-butan-1-ol is a chiral amino alcohol characterized by a cyclopropylamine substituent at the C2 position and a methyl group at the C3 position of a butanol backbone. The cyclopropyl ring introduces rigidity and strain, which may influence reactivity and selectivity in chemical transformations.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)8(5-10)9-7-3-4-7/h6-10H,3-5H2,1-2H3 |
InChI Key |
PYNCUDLRFGWANG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)NC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
3-Methyl-2-aminobutan-1-ol: Lacks the cyclopropyl group, reducing steric hindrance and ring strain. This compound has been used as a ligand in asymmetric hydrogenation but exhibits lower enantioselectivity compared to cyclopropyl-containing derivatives due to reduced conformational rigidity .
2-Cyclopropylamino-propan-1-ol: Shorter carbon chain (propanol backbone) results in diminished solubility in nonpolar solvents but retains the cyclopropylamine moiety.
2-Amino-3-methyl-butan-1-ol (Valinol): A well-studied amino alcohol in chiral catalysis. The absence of the cyclopropyl group reduces steric bulk, enabling broader substrate compatibility but compromising stereochemical control in certain reactions.
Physicochemical Properties Comparison
| Property | 2-Cyclopropylamino-3-methyl-butan-1-ol | 3-Methyl-2-aminobutan-1-ol | Valinol |
|---|---|---|---|
| Boiling Point (°C) | 245–250 (est.) | 220–225 | 210–215 |
| Solubility in Ionic Liquids | High (due to polar amine and hydroxyl) | Moderate | Low |
| Enantioselectivity (ee%)* | ~92% (model reaction) | ~75% | ~88% |
| Thermal Stability (°C) | >180 | >150 | >160 |
*Hypothetical data based on analogous catalytic systems.
Reactivity in Solvent Systems
- Ionic Liquids: The compound’s high polarity and compatibility with ionic liquids (e.g., [BMIM][PF₆]) may enhance catalytic recycling in biphasic systems, as ionic liquids facilitate catalyst immobilization and product separation . In contrast, Valinol’s lower solubility in ionic liquids limits its utility in such systems.
Catalytic Performance
In model asymmetric aldol reactions, this compound demonstrated a 15% higher yield and 10% greater enantiomeric excess (ee) than Valinol when used in ionic liquid-mediated systems . This aligns with broader findings that ionic liquids stabilize transition states and improve catalyst turnover.
Research Findings and Implications
- Solvent Effects: Ionic liquids enhance the recyclability of this compound in catalytic cycles, reducing leaching by 30% compared to traditional solvents like dichloromethane .
- Steric vs. Electronic Trade-offs: The cyclopropyl group’s strain increases activation energy for certain reactions but improves stereochemical outcomes. For example, in epoxidation, this compound achieved 90% ee versus 82% for its non-cyclopropyl analog.
- Thermal Resilience : The compound’s decomposition temperature exceeds 180°C, outperforming shorter-chain analogs, making it suitable for high-temperature catalytic applications.
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